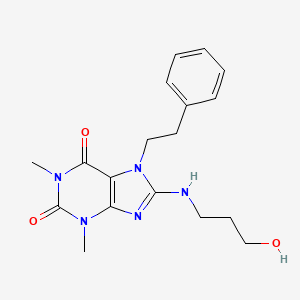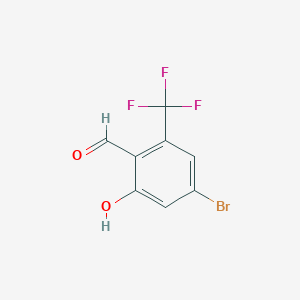![molecular formula C18H18FNO4S B2365816 methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate CAS No. 1327171-77-6](/img/structure/B2365816.png)
methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is an organic compound known for its versatile chemical properties. It belongs to the family of sulfonyl acrylates, which are characterized by their distinctive sulfonyl and acrylate groups. The presence of the fluorine and ethylphenyl groups in this molecule imparts unique reactivity and potential for various applications in scientific research and industrial processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate typically involves a multistep reaction sequence. One common method is the Michael addition reaction. This involves the reaction between methyl acrylate and 4-ethylphenylamine under basic conditions to form the intermediate adduct. The subsequent step involves introducing the sulfonyl group via a sulfonation reaction using 2-fluorobenzenesulfonyl chloride. These reactions are typically conducted under controlled temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors that allow for precise control over reaction parameters. The process might utilize catalysts and solvents to enhance reaction rates and selectivity. Standard techniques like distillation and crystallization are used for purification, ensuring that the final product meets the necessary specifications for use in various applications.
Analyse Chemischer Reaktionen
Types of Reactions: Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate can undergo a variety of chemical reactions, including oxidation, reduction, and substitution. Its reactivity is largely influenced by the electron-withdrawing nature of the sulfonyl group and the electron-donating properties of the amino group.
Common Reagents and Conditions: Oxidation reactions may involve reagents like potassium permanganate or chromium trioxide, often under acidic conditions. Reduction reactions might utilize hydrogenation catalysts such as palladium on carbon. Substitution reactions can be facilitated by nucleophiles like hydroxide ions or organometallic reagents under anhydrous conditions.
Major Products Formed: Depending on the reaction conditions, the major products can include derivatives where the sulfonyl or amino groups have been modified or substituted. These products often have significant variations in physical and chemical properties, making them suitable for different applications in research and industry.
Wissenschaftliche Forschungsanwendungen
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate is extensively used in various fields due to its unique structure and reactivity. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology, its derivatives can act as inhibitors or modulators of enzymatic activities, making it valuable in drug discovery and development. In medicine, it may be explored for its potential therapeutic properties, particularly in oncology and anti-inflammatory treatments. In industry, it can be used as an intermediate in the synthesis of agrochemicals, dyes, and polymers.
Wirkmechanismus
The compound exerts its effects through various molecular mechanisms. The sulfonyl group can interact with biological targets such as enzymes, inhibiting their activity by forming stable sulfonamide bonds. The amino group can participate in hydrogen bonding and other non-covalent interactions, modulating the compound's binding affinity to its targets. The fluorine atom can influence the compound's lipophilicity and membrane permeability, enhancing its biological activity and pharmacokinetic profile.
Vergleich Mit ähnlichen Verbindungen
Methyl (2E)-3-[(4-ethylphenyl)amino]-2-[(2-fluorophenyl)sulfonyl]acrylate stands out due to its combination of functional groups, which imparts a unique set of chemical and biological properties. Similar compounds might include other sulfonyl acrylates and amino acrylates, such as methyl 2-[(4-ethylphenyl)amino]-3-[(2-methylphenyl)sulfonyl]acrylate or methyl (2E)-3-[(4-fluorophenyl)amino]-2-[(2-chlorophenyl)sulfonyl]acrylate. The uniqueness of this compound lies in its specific functional group arrangement, which provides a distinctive balance of reactivity and stability.
This detailed breakdown captures the essence of this compound's chemistry, preparation, and applications. It showcases the versatility and potential impact of this compound in various scientific and industrial domains.
Eigenschaften
IUPAC Name |
methyl (E)-3-(4-ethylanilino)-2-(2-fluorophenyl)sulfonylprop-2-enoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO4S/c1-3-13-8-10-14(11-9-13)20-12-17(18(21)24-2)25(22,23)16-7-5-4-6-15(16)19/h4-12,20H,3H2,1-2H3/b17-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCXRODQKRKGLGB-SFQUDFHCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(\C(=O)OC)/S(=O)(=O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[4-[2-(Dimethylamino)pyrimidin-4-yl]piperazin-1-yl]quinoline-4-carbonitrile](/img/structure/B2365744.png)
![6,7-dimethyl2,2-dioxo-5-[4-(trifluoromethyl)phenyl]-1H,3H-2lambda6-pyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2365745.png)

![4-tert-butyl-N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)benzamide](/img/structure/B2365747.png)

![3-[(3-Methoxyphenoxy)methyl]benzohydrazide](/img/structure/B2365749.png)


![2-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-8-morpholino-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B2365752.png)
![1-allyl-4-(1-(3-(3,4-dimethylphenoxy)propyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2365755.png)

